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The clinical development of fasiglifam (TAK-875), a once-promising oral medication for type 2
diabetes, was halted in Phase lll trials due to significant concerns about liver safety. This
decision, made by Takeda Pharmaceutical Company in December 2013, underscored the
critical importance of a favorable risk-benefit profile for new therapeutic agents, particularly in a
well-served market like diabetes care. This guide provides a detailed comparison of TAK-875
with other G protein-coupled receptor 40 (GPR40) agonists and established diabetes therapies,
supported by experimental data and methodologies, to offer insights for researchers and drug
development professionals.

The termination of the TAK-875 program was prompted by the observation of a higher
incidence of elevated liver enzymes in patients receiving the drug compared to placebo.[1][2]
Specifically, in a large cardiovascular outcomes trial, the incidence of alanine aminotransferase
(ALT) or aspartate aminotransferase (AST) levels three times or more the upper limit of normal
(ULN) was 2.1% for fasiglifam versus 0.5% for placebo.[1][2] More concerning was the 0.31%
incidence of ALT or AST levels ten times or more the ULN with fasiglifam, compared to just
0.06% with placebo.[1][2] This unacceptable risk of drug-induced liver injury (DILI) led to the
conclusion that the potential benefits of TAK-875 did not outweigh its risks.[3][4]

The Mechanism of TAK-875 and the Quest for
Alternatives

TAK-875 is a GPR40 agonist. GPR40, also known as Free Fatty Acid Receptor 1 (FFARL1), is
highly expressed in pancreatic beta-cells. Its activation by fatty acids potentiates glucose-
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stimulated insulin secretion. TAK-875 was designed to mimic this effect, thereby improving
glycemic control in patients with type 2 diabetes.[5][6] The allure of GPR40 agonists lay in their
glucose-dependent mechanism of action, which promised a lower risk of hypoglycemia
compared to older insulin secretagogues like sulfonylureas.[7]

Following the discontinuation of TAK-875, the development of several other GPR40 agonists
was also halted, raising questions about a potential class-wide toxicity issue. However,
emerging evidence suggests that the liver injury associated with TAK-875 may be compound-
specific rather than a universal problem for all GPR40 agonists.[6][8]

Comparative Analysis of GPR40 Agonists and Other
Antidiabetic Drugs

To understand the clinical landscape and the challenges faced by TAK-875, a comparison with
other GPR40 agonists and established therapies is crucial.

Efficacy Comparison
Mechanism of Change in HbAlc

Drug/Class . . Reference
Action from Baseline

-0.57% (25 mg),
- ) -0.83% (50 mg) vs.
TAK-875 (fasiglifam) GPR40 Agonist [9][10]
+0.16% (placebo) at

24 weeks

-0.94% vs. -0.32%
Sitagliptin DPP-4 Inhibitor (placebo) at 24 weeks  [11]

(pooled analysis)

-0.66% (10 mg),

-0.73% (25 mg) vs.
Empagliflozin SGLT2 Inhibitor placebo at 24 weeks [12]

(pooled analysis in

Asian patients)

Safety Comparison: Focus on Liver Safety
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Incidence of ALT =

Other Key Adverse

Drug/Class Reference
3x ULN Events
Increased risk of
o 2.1% vs. 0.5% o )
TAK-875 (fasiglifam) significant liver [1112]
(placebo) ]
enzyme elevations
Preclinical studies
Data from human
Other GPR40 suggest lower L
) o trials is limited due to
Agonists (e.g., hepatotoxicity o [6][8]
) early termination of
CPL207280) potential compared to
most programs
TAK-875
Overall safety and
tolerability similar to Low risk of
lacebo; no specific hypoglycemia when
Sitagliptin p .p ypogy [11]
liver safety signal used as monotherapy
identified in large or with metformin
pooled analyses
) ) Increased risk of
No increased risk of ) ]
o S o genital mycotic
Empagliflozin liver injury identified in [12][13]

Phase 3 trials

infections and urinary

tract infections

Experimental Protocols
TAK-875 Phase lll Cardiovascular Outcomes Safety Trial

(lllustrative)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]

o Participants: Patients with type 2 diabetes and a history of or at high risk for cardiovascular

disease.

« Intervention: Patients were randomized to receive fasiglifam or placebo in addition to their

existing diabetes medications.
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e Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE),
a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.

o Safety Monitoring: Regular monitoring of liver function tests (ALT, AST, bilirubin) was a critical
component of the safety assessment. An independent Data Monitoring Committee (DMC)
and a Liver Safety Evaluation Committee (LSEC) were in place to review unblinded safety
data.[3]

Preclinical Hepatotoxicity Assessment of GPR40
Agonists
e In Vitro Assays:

o Hepatocyte Viability: Primary human hepatocytes or cell lines like HepG2 are incubated
with varying concentrations of the drug to assess cytotoxicity.[3]

o Bile Salt Export Pump (BSEP) Inhibition: This assay evaluates the potential of the drug to
inhibit the transport of bile acids out of hepatocytes, a key mechanism in cholestatic liver
injury.[14]

o Mitochondrial Toxicity: Assays like measuring oxygen consumption rate in isolated
mitochondria or intact cells are used to determine if the drug impairs mitochondrial
function.[10][14]

o Metabolic Profiling: Identification of drug metabolites, such as reactive acyl glucuronides,
that may contribute to toxicity.[8][10]

 In Vivo Studies: Repeated-dose toxicity studies in animal models (e.qg., rats, dogs) to
evaluate for signs of liver injury through histopathology and measurement of serum
biomarkers (ALT, AST, bilirubin).[8][14]

Signaling Pathways and Mechanisms of Toxicity
GPRA40 Signaling Pathway in Pancreatic Beta-Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [PDF] Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials |
Semantic Scholar [semanticscholar.org]

o 2. diabetesjournals.org [diabetesjournals.org]

o 3. Figure 4 from Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective
Identification of Hazards for Drug Induced Liver Injury | Semantic Scholar
[semanticscholar.org]

e 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40
Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and
LY2922470). | Semantic Scholar [semanticscholar.org]

o 5. Efficacy and safety of the SGLT2 inhibitor empagliflozin versus placebo and the DPP-4
inhibitor linagliptin versus placebo in young people with type 2 diabetes (DINAMO): a
multicentre, randomised, double-blind, parallel group, phase 3 trial - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the
rat and monkey - PubMed [pubmed.ncbi.nim.nih.gov]

o 7. Lower hepatotoxicity risk in Xelaglifam, a novel GPR40 agonist, compared to Fasiglifam
for type 2 diabetes therapy - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the
rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]

e 9. benchchem.com [benchchem.com]

» 10. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of
Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

o 11. Efficacy and Safety of Sitagliptin in Hispanic/Latino Patients with Type 2 Diabetes: A
Pooled Analysis from Ten Randomized, Placebo-Controlled Phase 3 Clinical Trials - PubMed
[pubmed.ncbi.nim.nih.gov]

» 12. Efficacy and safety of empagliflozin in patients with type 2 diabetes from Asian countries:
pooled data from four phase lll trials - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b608736?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Empagliflozin-for-Type-2-Diabetes-Mellitus%3A-An-of-3-Levine/f2d6a2b4ab9b962b3337011fa34ed23bb7754966
https://www.semanticscholar.org/paper/Empagliflozin-for-Type-2-Diabetes-Mellitus%3A-An-of-3-Levine/f2d6a2b4ab9b962b3337011fa34ed23bb7754966
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://www.semanticscholar.org/paper/Fasiglifam-(TAK-875)%3A-Mechanistic-Investigation-and-Otieno-Snoeys/62239ea090d2bd88bb0bf488cb9227e6814077cf/figure/7
https://www.semanticscholar.org/paper/Fasiglifam-(TAK-875)%3A-Mechanistic-Investigation-and-Otieno-Snoeys/62239ea090d2bd88bb0bf488cb9227e6814077cf/figure/7
https://www.semanticscholar.org/paper/Fasiglifam-(TAK-875)%3A-Mechanistic-Investigation-and-Otieno-Snoeys/62239ea090d2bd88bb0bf488cb9227e6814077cf/figure/7
https://www.semanticscholar.org/paper/The-Discovery%2C-Preclinical%2C-and-Early-Clinical-of-2-Hamdouchi-Kahl/dd0ffd44c8def3c3ccd387b7de4f6ec49e849028
https://www.semanticscholar.org/paper/The-Discovery%2C-Preclinical%2C-and-Early-Clinical-of-2-Hamdouchi-Kahl/dd0ffd44c8def3c3ccd387b7de4f6ec49e849028
https://www.semanticscholar.org/paper/The-Discovery%2C-Preclinical%2C-and-Early-Clinical-of-2-Hamdouchi-Kahl/dd0ffd44c8def3c3ccd387b7de4f6ec49e849028
https://pubmed.ncbi.nlm.nih.gov/36738751/
https://pubmed.ncbi.nlm.nih.gov/36738751/
https://pubmed.ncbi.nlm.nih.gov/36738751/
https://pubmed.ncbi.nlm.nih.gov/36738751/
https://pubmed.ncbi.nlm.nih.gov/34555055/
https://pubmed.ncbi.nlm.nih.gov/34555055/
https://pubmed.ncbi.nlm.nih.gov/39536537/
https://pubmed.ncbi.nlm.nih.gov/39536537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8459971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8459971/
https://www.benchchem.com/pdf/Xelaglifam_Demonstrates_Superior_Safety_Profile_Over_First_Generation_GPR40_Agonists.pdf
https://pubmed.ncbi.nlm.nih.gov/28206647/
https://pubmed.ncbi.nlm.nih.gov/28206647/
https://pubmed.ncbi.nlm.nih.gov/29936573/
https://pubmed.ncbi.nlm.nih.gov/29936573/
https://pubmed.ncbi.nlm.nih.gov/29936573/
https://pubmed.ncbi.nlm.nih.gov/27265507/
https://pubmed.ncbi.nlm.nih.gov/27265507/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 13. researchgate.net [researchgate.net]
e 14. academic.oup.com [academic.oup.com]

 To cite this document: BenchChem. [Unraveling the Downfall of a Promising Diabetes Drug:
The Case of TAK-875]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608736#why-was-the-clinical-development-of-tak-
875-terminated]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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